ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 113697-57-7
VCID: VC4845586
InChI: InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-5-7-11(19-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,21)
SMILES: CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC)C
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.38

ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 113697-57-7

Cat. No.: VC4845586

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.38

* For research use only. Not for human or veterinary use.

ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 113697-57-7

Specification

CAS No. 113697-57-7
Molecular Formula C15H18N2O3S
Molecular Weight 306.38
IUPAC Name ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-5-7-11(19-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,21)
Standard InChI Key YZSCTNNFIRCYLX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC)C

Introduction

Chemical Identity and Nomenclature

Molecular Formula and Structural Features

The compound has the molecular formula C15H18N2O5S, confirmed by multiple spectroscopic methods and crystallographic analyses . Its IUPAC name, ethyl 6-(4-hydroxy-3-methoxyphenyl)-4-methyl-2-oxo-5,6-dihydro-1H-pyrimidine-5-carboxylate, reflects the ester functional group at position 5, a methoxyphenyl substituent at position 4, and a sulfanylidene group at position 2 . The SMILES notation, CCOC(=O)C1C(NC(=S)N=C1C)C2=CC(=C(C=C2)OC)O, provides a detailed representation of its connectivity .

Synonyms and Registry Numbers

Common synonyms include:

  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • BDBM112645 .
    The PubChem CID is 91899694, and the CAS registry number is 161374-07-8 .

Synthesis and Reaction Mechanisms

Cyclocondensation Methodology

The compound is synthesized via a modified Biginelli reaction, involving thiourea, ethyl 3-oxobutanoate, and 4-methoxybenzaldehyde under acidic conditions . The reaction proceeds through a three-component cyclocondensation mechanism:

  • Formation of the enolate: Ethyl 3-oxobutanoate reacts with the acid catalyst to form an enolate.

  • Nucleophilic attack: The enolate attacks the protonated aldehyde (4-methoxybenzaldehyde), forming a β-ketoester intermediate.

  • Cyclization: Thiourea reacts with the intermediate, leading to ring closure and formation of the tetrahydropyrimidine core .

Reaction Conditions and Yield

  • Catalyst: Concentrated hydrochloric acid or acetic anhydride .

  • Temperature: Reflux conditions (100–120°C) .

  • Duration: 4–6 hours .

  • Yield: 78–85% after purification .

Table 1: Synthesis Parameters

ParameterValue
CatalystHCl or acetic anhydride
Temperature100–120°C
Reaction Time4–6 hours
Yield78–85%

Structural Characteristics

Crystallographic Analysis

X-ray diffraction studies reveal a twist-boat conformation in the tetrahydropyrimidine ring, with a dihedral angle of 77.48° between the aryl and pyrimidine rings . Key bond lengths and angles include:

  • C=S bond: 1.68 Å (consistent with sulfanylidene groups) .

  • N–C(=O) bond: 1.34 Å .

  • Torsion angle (C4–C5–C6–N2): 12.3°, indicating moderate ring puckering .

Hydrogen Bonding and Crystal Packing

The crystal structure is stabilized by:

  • N–H···O interactions: Forming infinite chains along the b-axis (N···O distance: 2.89 Å) .

  • C–H···O interactions: Creating centrosymmetric dimers (C···O distance: 3.12 Å) .

Table 2: Intermolecular Interactions

Interaction TypeDistance (Å)Geometry
N–H···O2.89Linear (175°)
C–H···O3.12Bent (145°)

Spectroscopic and Computational Analysis

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.09 (t, J = 7.0 Hz, 3H, CH2CH3).

    • δ 2.25 (s, 3H, C6-CH3).

    • δ 3.98 (q, J = 7.0 Hz, 2H, OCH2).

    • δ 5.14 (s, 1H, C4-H) .

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 152.60 (C=O), 165.81 (COOEt), 145.34 (C-S) .

DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity .

  • Electrostatic potential: High electron density at the sulfanylidene sulfur and carbonyl oxygen .

Table 3: Computational Data

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.9 eV
Dipole Moment4.8 Debye

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator